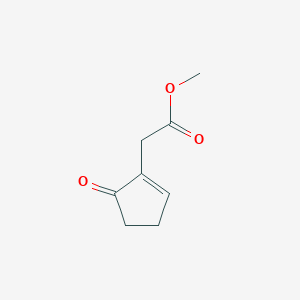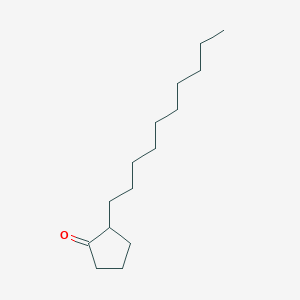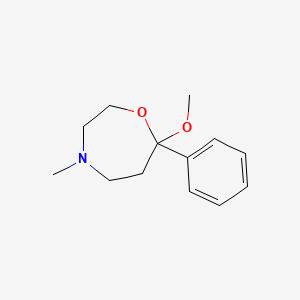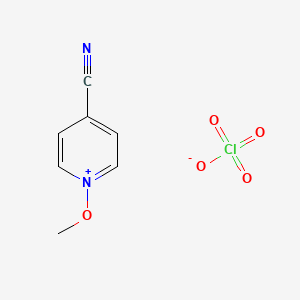
Pyridinium, 4-cyano-1-methoxy-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-cyano-1-methoxy-, perchlorate is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by a pyridine ring in which the nitrogen atom is positively charged. The presence of the 4-cyano and 1-methoxy substituents, along with the perchlorate counterion, gives this compound unique chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-cyano-1-methoxy-, perchlorate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-cyano-1-methoxypyridine with an alkylating agent such as methyl iodide in the presence of a base. The resulting quaternary ammonium salt is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of solvents, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the 4-cyano or 1-methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds .
Scientific Research Applications
Pyridinium, 4-cyano-1-methoxy-, perchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridinium, 4-cyano-1-methoxy-, perchlorate involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt membrane integrity, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 4-cyano-1-methyl-, perchlorate
- Pyridinium, 4-cyano-1-ethyl-, perchlorate
- Pyridinium, 4-cyano-1-propyl-, perchlorate
Uniqueness
Pyridinium, 4-cyano-1-methoxy-, perchlorate is unique due to the presence of the methoxy group at the 1-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, or propyl counterparts.
Properties
CAS No. |
54326-14-6 |
|---|---|
Molecular Formula |
C7H7ClN2O5 |
Molecular Weight |
234.59 g/mol |
IUPAC Name |
1-methoxypyridin-1-ium-4-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-7(6-8)3-5-9;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OFIVQPOQLXZRPC-UHFFFAOYSA-M |
Canonical SMILES |
CO[N+]1=CC=C(C=C1)C#N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


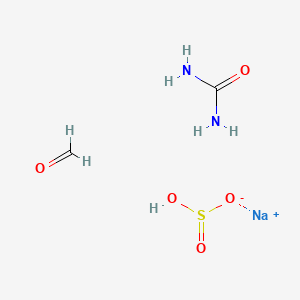
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
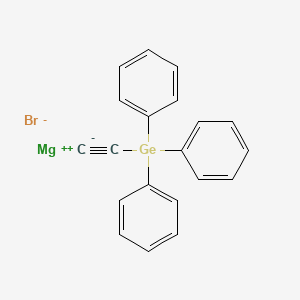
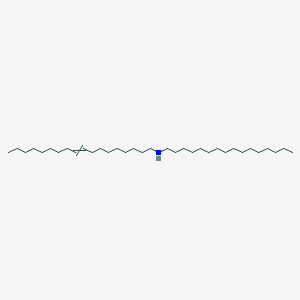
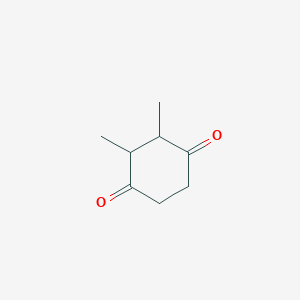
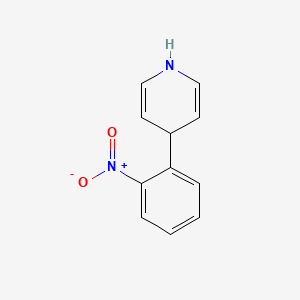

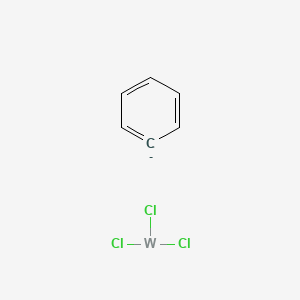
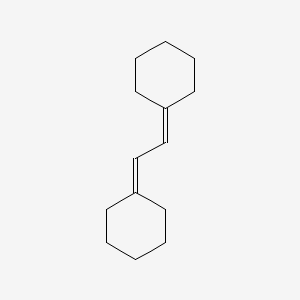
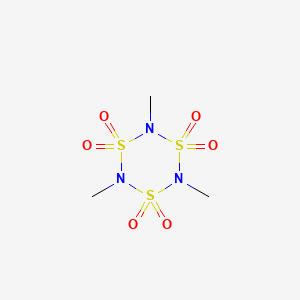
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
